2,6-Dimethylnaphthalene

Descripción

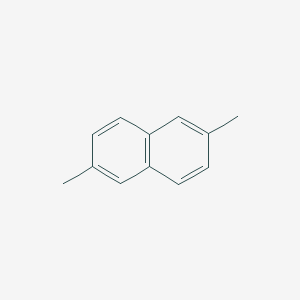

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYNBBAUIYTWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029187 | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9954 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

581-42-0, 96789-56-9 | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2,6-(or 2,7)-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096789569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76U29QW3FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2,6-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,6-Dimethylnaphthalene

This compound (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) and one of ten isomers of dimethylnaphthalene.[1] Its primary industrial significance lies in its role as a precursor to 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polyesters like polyethylene naphthalate (PEN).[1] PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (PET), making it valuable in advanced materials.[1] In the realm of drug development, the naphthalene scaffold is a common feature in medicinal chemistry, and understanding the physicochemical properties of its derivatives is paramount for designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

This guide will delve into the fundamental physical properties of 2,6-DMN, offering a robust foundation for its application in research and development.

Molecular and Chemical Identity

A clear understanding of the molecular identity of 2,6-DMN is the starting point for any technical discussion.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 581-42-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₂ | [1][2][3][4][5] |

| Molecular Weight | 156.22 g/mol | [1][2][5][6][7] |

| InChI Key | YGYNBBAUIYTWBF-UHFFFAOYSA-N | [2][3][4][5] |

| Canonical SMILES | Cc1ccc2cc(C)ccc2c1 | [7][8] |

The spatial arrangement of atoms dictates the molecule's interactions and properties. The following DOT script generates a 2D representation of the 2,6-DMN structure.

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of 2,6-DMN and identify any potential impurities.

Rationale: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of 2,6-DMN in a suitable solvent like toluene. [9]2. GC-MS Parameters:

-

Column: A non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet: Splitless injection at 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to 2,6-DMN based on its retention time and mass spectrum (molecular ion at m/z 156). [10] * Calculate the purity based on the peak area percentage.

-

Identify impurities by comparing their mass spectra to a library (e.g., NIST).

-

Conclusion

A thorough understanding of the physical properties of this compound is fundamental for its effective use in both industrial synthesis and scientific research. The data and protocols presented in this guide offer a robust framework for scientists and engineers working with this important compound. From its melting and boiling points to its solubility and spectroscopic signatures, each property provides a piece of the puzzle for optimizing processes and ensuring the quality of the final product.

References

- 2,6-dimethyl naphthalene, 581-42-0 - The Good Scents Company. (n.d.).

- Naphthalene, 2,6-dimethyl-. (n.d.). In NIST Chemistry WebBook.

- This compound. (n.d.). In stenutz.

- Naphthalene, 2,6-dimethyl-. (n.d.). In NIST Chemistry WebBook.

- Ban, H., Zhang, Y., Cheng, Y., Wang, L., & Li, X. (2019). Solubilities of this compound in Six Pure Solvents and Two Binary Solvent Systems.

- Solubilities of this compound in Six Pure Solvents and Two Binary Solvent Systems. (2019, March 18).

- Lee, S. B., Lee, C. H., & Kim, H. (2001). Solubility and Density of this compound in C1−C7 1-Alkanols.

- This compound. (n.d.). In PubChem.

- Chemical Properties of Naphthalene, 2,6-dimethyl- (CAS 581-42-0). (n.d.). In Cheméo.

- 2,6-Dimethyl-naphthalene - Optional[1H NMR] - Chemical Shifts. (n.d.). In SpectraBase.

- This compound. (n.d.). In Wikipedia.

- Naphthalene, 2,6-dimethyl-. (n.d.). In NIST Chemistry WebBook.

- This compound Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. (n.d.). In eThermo Thermodynamics & Transport Properties Calculation.

- Naphthalene, 2,6-dimethyl-. (n.d.). In NIST Chemistry WebBook.

- Naphthalene, 2,6-dimethyl-. (n.d.). In NIST Chemistry WebBook.

- This compound Properties vs Pressure | Density, Cp, Viscosity. (n.d.). In Chemcasts.

- This compound | C12H12 | MD Topology | NMR | X-Ray. (n.d.). In Automated Topology Builder.

- UV/Vis+ Photochemistry Database - List of substances. (n.d.). In science-softCon.

- Naphthalene, 2,6-dimethyl-. (n.d.). In NIST Chemistry WebBook.

- Bree, A., & Taliani, C. (1977). Polarized Absorption and Fluorescence Spectra of this compound at Different Temperatures. The Journal of Chemical Physics, 67(3), 1178-1182. [Link]

- This compound-D12. (n.d.). In PubChem.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 3. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 4. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 5. This compound | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-dimethyl naphthalene, 581-42-0 [thegoodscentscompany.com]

- 7. Naphthalene, 2,6-dimethyl- (CAS 581-42-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 2,6-二甲基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. accustandard.com [accustandard.com]

- 10. This compound(581-42-0) 13C NMR spectrum [chemicalbook.com]

2,6-Dimethylnaphthalene CAS number and identifiers

An In-Depth Technical Guide to 2,6-Dimethylnaphthalene (CAS: 581-42-0)

Executive Summary

This compound (2,6-DMN) is a polycyclic aromatic hydrocarbon of significant industrial importance, primarily serving as a key precursor for the high-performance polymer, polyethylene naphthalate (PEN). Unlike its more common counterpart, polyethylene terephthalate (PET), PEN exhibits superior thermal stability, mechanical strength, and barrier properties, making it invaluable for advanced applications in electronics, packaging, and fibers. The specific 2,6-substitution pattern of the methyl groups on the naphthalene core is critical for achieving the desired polymer structure and properties. However, the synthesis of isomerically pure 2,6-DMN is challenging, as it is typically found in complex mixtures with its other nine dimethylnaphthalene isomers in crude oil and coal tar.[1] This guide provides a comprehensive technical overview of 2,6-DMN, detailing its chemical identifiers, physicochemical properties, prevalent synthesis methodologies, key applications, and essential safety protocols, tailored for researchers and professionals in chemistry and materials science.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research and application. This compound is unambiguously defined by a set of unique identifiers, with the CAS Number 581-42-0 being the most common.[2] A summary of these identifiers and its key physicochemical properties are presented below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 581-42-0 | [2] |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₂H₁₂ | [3] |

| SMILES | CC1=CC2=C(C=C1)C=C(C=C2)C | [3] |

| InChI | InChI=1S/C12H12/c1-9-3-5-12-8-10(2)4-6-11(12)7-9/h3-8H,1-2H3 | [2][4] |

| InChIKey | YGYNBBAUIYTWBF-UHFFFAOYSA-N | [2][3] |

| EC Number | 209-464-0 | [4] |

| PubChem CID | 11387 | [3] |

| Beilstein No. | 1903544 | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | [3][4] |

| Appearance | White to almost white powder or crystals | [6] |

| Melting Point | 106-110 °C | [4][6] |

| Boiling Point | 262 °C | [4][6] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Water Solubility | 2 mg/L at 25 °C (practically insoluble) | [5][6] |

| logP (o/w) | 4.31 | [5] |

| Vapor Pressure | 0.016 mmHg at 25 °C (estimated) | [5] |

Synthesis Methodologies: The Challenge of Isomeric Purity

The primary challenge in producing 2,6-DMN lies in achieving high isomeric purity cost-effectively. Direct separation from petroleum or coal tar fractions is difficult and expensive due to the presence of multiple isomers with close boiling points.[1] Consequently, several synthetic routes have been developed, often involving multiple steps of reaction, separation, and isomerization to maximize the yield of the desired 2,6-isomer.

The Alkenylation-Cyclization-Isomerization Pathway

A prominent industrial method involves building the dimethylnaphthalene skeleton from monocyclic aromatic compounds.[1] This process, often referred to as the "alkenylation process," is a multi-step strategy designed to control the substitution pattern from the outset.

Conceptual Protocol:

-

Alkenylation: The process begins with the reaction of o-xylene and butadiene using a sodium-potassium alloy catalyst. This step forms 5-(ortho-tolyl)pent-2-ene (OTP).[1] The choice of o-xylene is causal; its methyl group directs the incoming pentenyl chain to a position that facilitates the desired cyclization.

-

Cyclization: The OTP intermediate is then subjected to cyclization, typically using an acidic catalyst, to form 1,5-dimethyltetralin.[1]

-

Dehydrogenation: The tetralin ring is aromatized through dehydrogenation to yield 1,5-dimethylnaphthalene (1,5-DMN).[1]

-

Isomerization: Crucially, 1,5-DMN is not the final product. It is subjected to a final isomerization step, often over an acid catalyst like a zeolite. In this step, the methyl groups migrate on the naphthalene ring. 1,5-DMN and 1,6-DMN readily isomerize to the thermodynamically more stable 2,6-DMN.[8] This final step is critical for maximizing the yield of the target isomer.

-

Purification: The final product is a mixture of DMN isomers, from which 2,6-DMN must be separated, typically by selective crystallization.[1]

Caption: Industrial synthesis of 2,6-DMN via the alkenylation pathway.

Alternative Synthetic Routes

To improve economic efficiency and utilize different feedstocks, alternative routes are actively researched.

-

Alkylation of Naphthalene/Methylnaphthalene: A more direct, though challenging, approach is the direct alkylation of naphthalene or 2-methylnaphthalene with methanol over shape-selective zeolite catalysts.[9][10] The catalyst's pore structure is designed to favor the formation of the sterically slim 2,6-isomer over bulkier isomers. This method is promising due to fewer steps and readily available feedstocks.[10]

-

From m-Xylene and Propylene: Another patented process involves three main steps: (1) acylation of m-xylene with propylene and carbon monoxide, (2) hydrogenation of the resulting ketone, and (3) a final dehydrogenation and cyclization step to form 2,6-DMN.[11] This route is designed to produce high-purity 2,6-DMN without contamination from other isomers.[11]

Key Applications in Polymer Science and Research

The unique, rigid, and linear structure of 2,6-DMN makes it a valuable building block for high-performance materials.

Primary Application: Precursor to Polyethylene Naphthalate (PEN)

The vast majority of commercially produced 2,6-DMN is used to synthesize 2,6-naphthalenedicarboxylic acid (2,6-NDCA), the essential monomer for PEN.[8][12]

Workflow: From 2,6-DMN to PEN Polymer

-

Oxidation: The two methyl groups of 2,6-DMN are oxidized to carboxylic acid groups. This is typically achieved through liquid-phase catalytic oxidation using air, similar to the production of terephthalic acid from p-xylene.[8]

-

Polycondensation: The resulting 2,6-NDCA monomer is then reacted with ethylene glycol in a polycondensation reaction. This process forms the polyester PEN, releasing water as a byproduct.[8]

The inclusion of the naphthalene ring in the polymer backbone, as opposed to the single benzene ring in PET, imparts significantly enhanced properties to PEN, including higher glass transition temperature, improved strength, and superior gas barrier performance.[12][13]

Caption: Reaction pathway from 2,6-DMN to the PEN polymer.

Other Industrial and Research Applications

-

Dye Precursors: 2,6-DMN can be converted via ammoxidation to 2,6-dicyanonaphthalene, which can then be hydrogenated to produce bis(aminomethyl)naphthalene, a precursor for certain dyes.[1]

-

Biochemical Research: In laboratory settings, 2,6-DMN has been used as a model substrate to study the activity and dynamics of enzymes, such as human cytochrome P450 enzymes (e.g., CYP1A2, CYP2E1).[4]

Safety, Handling, and Toxicology

While not classified as hazardous under OSHA's Hazard Communication Standard for general handling, 2,6-DMN poses a significant environmental risk.[14] Its primary hazard is its high toxicity to aquatic life, with long-lasting effects.[3][15][16]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life | [3] |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [3][15] |

Protocol for Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[6][14]

-

Spill Management: In case of a spill, prevent the material from entering drains or waterways. Collect the spilled solid mechanically, avoiding dust generation, and place it in an appropriate container for disposal.[14][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Due to its aquatic toxicity, it must be disposed of as hazardous waste and not released into the environment.[15]

References

- Title: this compound | C12H12 | CID 11387 Source: PubChem, National Center for Biotechnology Inform

- Title: 2,6-dimethyl naphthalene, 581-42-0 Source: The Good Scents Company URL:[Link]

- Title: this compound Source: Wikipedia URL:[Link]

- Title: Naphthalene, 2,6-dimethyl- Source: NIST Chemistry WebBook URL:[Link]

- Title: Synthesis of this compound from Pentenes and Toluene Source: ChevronTexaco Energy Research and Technology Co. URL:[Link]

- Title: Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to this compound Source: Organic Process Research & Development, ACS Public

- Title: this compound-D12 | C12H12 | CID 90472172 Source: PubChem, National Center for Biotechnology Inform

- Title: CAS 581-42-0 this compound Source: IndiaMART URL:[Link]

- Title: Catalytic Studies toward Synthesis of this compound from 1-(p-Tolyl)

- Title: Chemical Properties of Naphthalene, 2,6-dimethyl- (CAS 581-42-0) Source: Cheméo URL:[Link]

- Title: Process for the production of this compound Source: Google Patents URL

- Title: this compound | C12H12 | MD Topology | NMR | X-Ray Source: Automated Topology Builder (

- Title: The Role of this compound in Advanced Materials: A Deep Dive Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: this compound SAFETY DATA SHEET Source: Chem Service URL:[Link]

- Title: New Process for this compound Synthesis by Using C10 Aromatics as Solvent and Transmethylation-Agentia Source: Industrial & Engineering Chemistry Research, ACS Public

- Title: Preparation methods of 2,6-dimethyl naphthalene Source: ResearchG

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Naphthalene, 2,6-dimethyl- [webbook.nist.gov]

- 3. This compound | C12H12 | CID 11387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-ジメチルナフタレン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-dimethyl naphthalene, 581-42-0 [thegoodscentscompany.com]

- 6. 581-42-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 28804-88-8 [chemicalbook.com]

- 8. nacatsoc.org [nacatsoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. EP0362651A2 - Process for the production of this compound - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

solubility of 2,6-Dimethylnaphthalene in organic solvents

An In-Depth Technical Guide to the Solubility of 2,6-Dimethylnaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound (2,6-DMN) in various organic solvents. As a critical precursor for high-performance polymers such as polyethylene naphthalate (PEN), understanding and controlling the solubility of 2,6-DMN is paramount for its purification, crystallization, and subsequent processing.[1][2] This document synthesizes experimental data, outlines robust methodologies for solubility determination, and explores the application of thermodynamic models for data correlation and prediction. It is intended for researchers, chemists, and chemical engineers working on the separation of naphthalene isomers and the development of advanced polymer materials.

Introduction: The Significance of this compound

This compound (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) of significant industrial interest.[2] It is one of ten dimethylnaphthalene isomers, and its selective separation from isomer mixtures, which are often found in coal tar and catalytic cracking byproducts, presents a considerable chemical engineering challenge.[1][2] The primary driver for its high-purity isolation is its role as the monomer for 2,6-naphthalenedicarboxylic acid (NDA), which is subsequently used to produce polyethylene naphthalate (PEN). PEN exhibits superior thermal, mechanical, and barrier properties compared to conventional polyethylene terephthalate (PET), making it a material of choice for advanced applications.

The efficiency of separation and purification processes, particularly solution crystallization, is fundamentally dictated by the solubility of 2,6-DMN in different solvent systems.[3][4] A thorough understanding of its solubility behavior is therefore not merely academic but a critical necessity for process design, optimization, and yield maximization. This guide delves into the core principles and practical data governing the solubility of this important compound.

Theoretical Framework of Solubility

The solubility of a solid solute, such as 2,6-DMN, in a liquid solvent is governed by the thermodynamic equilibrium between the solid phase and the solution. At saturation, the chemical potential of the solute in the solid state is equal to its chemical potential in the solution. This relationship can be described by the following equation:

ln(x) = (ΔHfus/R) * (1/Tm - 1/T) - (ΔCp/R) * (ln(Tm/T) - Tm/T + 1) - ln(γ)

where:

-

x is the mole fraction solubility of the solute.

-

ΔHfus is the molar enthalpy of fusion of the solute at its melting point.

-

Tm is the melting point of the solute in Kelvin.

-

T is the absolute temperature of the solution in Kelvin.

-

R is the universal gas constant.

-

ΔCp is the difference in heat capacity between the supercooled liquid and the solid form of the solute.

-

γ is the activity coefficient of the solute in the solution.

The first two terms of the equation represent the ideal solubility, which depends only on the properties of the solute. The third term, the activity coefficient (γ), accounts for the non-ideal interactions between the solute and the solvent molecules. When γ = 1, the solution is considered ideal. For most real-world systems, especially those involving aromatic hydrocarbons in various organic solvents, solute-solvent interactions cause deviation from ideality, making the determination of the activity coefficient crucial for accurate solubility prediction.

Experimental Determination of Solubility

Accurate, reproducible experimental data is the bedrock upon which all solubility models and process designs are built. The most common and reliable method for determining the solubility of solids like 2,6-DMN is the static analytical equilibrium method .

Standard Protocol: Static Analytical Equilibrium Method

This protocol ensures that the measurement reflects a true thermodynamic equilibrium state.

Causality and Rationale: The core principle is to create a saturated solution at a constant temperature, allow the excess solid to settle, and then accurately measure the concentration of the solute in the clear supernatant liquid. Each step is designed to eliminate kinetic or sampling errors.

-

Preparation: An excess amount of pure 2,6-DMN solid is added to a known volume of the chosen organic solvent in a sealed, jacketed glass vessel. Using an excess of the solid is critical to ensure that the solution reaches saturation.

-

Equilibration: The vessel is maintained at a constant, precisely controlled temperature (e.g., using a thermostatic water bath, ±0.1 K). The mixture is continuously agitated (e.g., with a magnetic stirrer) to facilitate the dissolution process and ensure the entire liquid phase is in equilibrium with the solid.

-

Validation of Equilibrium: The system must reach a steady state. To validate this, small aliquots of the liquid phase are sampled at different time points (e.g., 12, 24, 36 hours). Equilibrium is confirmed when consecutive measurements of the solute concentration are constant within a tight experimental tolerance (<2%).

-

Phase Separation: Once equilibrium is achieved, agitation is stopped, and the solution is left undisturbed for a sufficient period (e.g., 6-8 hours) at the same constant temperature to allow the undissolved solid particles to settle completely. This step is crucial to avoid sampling solid particles, which would artificially inflate the measured solubility.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a particle filter (e.g., a 0.45 µm PTFE filter). Pre-heating the syringe to the experimental temperature prevents the solute from crystallizing out during sampling.

-

Analysis: The exact concentration of 2,6-DMN in the sampled solution is determined using a calibrated analytical technique. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly employed.[5] The choice depends on the solvent's properties; GC is suitable for volatile solvents, while HPLC is robust for a wider range of organic solvents.

-

Data Recording: The experiment is repeated at various temperatures to generate a complete solubility curve for the given solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the static analytical equilibrium method.

Caption: Workflow for the Static Analytical Equilibrium Method.

Solubility Data of this compound

The solubility of 2,6-DMN has been experimentally determined in a range of organic solvents. The data clearly shows that solubility is strongly dependent on both the temperature and the nature of the solvent. Generally, solubility increases with increasing temperature in all tested solvents.

Table 1: Experimental Mole Fraction Solubility (x) of 2,6-DMN in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Isopropyl Alcohol[5] | n-Heptane[5] | Cyclohexane[5] | Ethyl Acetate[5] | Methanol[6][7] | Ethanol[6][7] |

| 283.15 | 0.0104 | 0.0211 | 0.0279 | 0.0461 | 0.0031 | 0.0053 |

| 288.15 | 0.0131 | 0.0264 | 0.0345 | 0.0573 | 0.0041 | 0.0069 |

| 293.15 | 0.0163 | 0.0328 | 0.0423 | 0.0709 | 0.0054 | 0.0090 |

| 298.15 | 0.0202 | 0.0405 | 0.0516 | 0.0872 | 0.0071 | 0.0117 |

| 303.15 | 0.0249 | 0.0500 | 0.0628 | 0.1069 | 0.0093 | 0.0151 |

| 308.15 | 0.0305 | 0.0614 | 0.0761 | 0.1306 | 0.0121 | 0.0194 |

| 313.15 | 0.0374 | 0.0753 | 0.0921 | 0.1589 | 0.0157 | 0.0249 |

| 318.15 | 0.0456 | 0.0921 | 0.1111 | 0.1928 | 0.0203 | 0.0318 |

| 323.15 | 0.0556 | 0.1123 | 0.1339 | 0.2334 | 0.0263 | 0.0406 |

| 328.15 | 0.0676 | 0.1366 | 0.1611 | 0.2818 | - | - |

| 333.15 | 0.0821 | 0.1656 | 0.1936 | 0.3397 | - | - |

Analysis of Data: The data indicates that 2,6-DMN exhibits higher solubility in less polar solvents like ethyl acetate and cyclohexane compared to more polar alcohols like methanol and ethanol.[5][6][7] This behavior is consistent with the "like dissolves like" principle, as 2,6-DMN is a nonpolar aromatic compound.

Thermodynamic Modeling of Solubility

While experimental data is essential, its utility is greatly enhanced by thermodynamic models that can correlate the data and, in some cases, predict solubility under different conditions. For non-ideal solutions, activity coefficient models are required. The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are powerful local composition models widely used for this purpose.[8][9]

The NRTL Model

The NRTL model is particularly effective for systems with partial miscibility and can accurately represent the solubility of 2,6-DMN in various solvents.[5] The model expresses the activity coefficient (γ) as a function of mole fractions and adjustable binary interaction parameters that are regressed from experimental data.

The core of the model lies in its expression for the excess Gibbs free energy (GE), from which the activity coefficient for component i can be derived:

ln(γi) = (Σj xj τji Gji / Σk xk Gki) + Σj (xj Gij / Σk xk Gkj) * (τij - (Σm xm τmj Gmj / Σk xk Gkj))

where:

-

Gji = exp(-αji τji)

-

τji = (gji - gii) / RT

-

xj is the mole fraction of component j.

-

gji represents the interaction energy between components j and i.

-

αji is the non-randomness parameter.

The binary interaction parameters (derived from gji) for a specific solute-solvent pair are obtained by fitting the model to experimental solubility data across a range of temperatures. Studies have shown that the NRTL model provides a satisfactory correlation for the solubility of 2,6-DMN in solvents like isopropyl alcohol, n-heptane, and ethyl acetate.[5]

Role of Modeling in Process Design

The relationship between experimental work and modeling is cyclical and synergistic. Experimental data provides the ground truth needed to develop and validate a model. The validated model can then be used to interpolate and extrapolate solubility data, reducing the need for exhaustive experimentation and accelerating process design for crystallization and purification.

Caption: Synergy between experimental data and thermodynamic modeling.

Conclusion and Future Outlook

This guide has detailed the critical importance of this compound solubility for industrial applications, particularly in the production of high-performance polymers. We have presented a robust, self-validating protocol for experimental solubility determination and provided a consolidated set of reference data in common organic solvents. Furthermore, the role of thermodynamic models like NRTL in correlating this data has been highlighted as a key tool for process engineering.

For professionals in drug development, while 2,6-DMN is not a pharmaceutical itself, the methodologies and modeling approaches described here are directly analogous to those used for determining the solubility of active pharmaceutical ingredients (APIs), a critical parameter influencing bioavailability and formulation. The principles of solid-liquid equilibria, the execution of static analytical methods, and the application of activity coefficient models are universally applicable.

Future research should focus on expanding the database of solubility in green and novel solvents, as well as improving the predictive power of thermodynamic models, potentially through machine learning approaches, to further accelerate the design of efficient and sustainable separation processes.[10]

References

- Ban, H., Zhang, Y., Cheng, Y., Wang, L., & Li, X. (2019). Solubilities of this compound in Six Pure Solvents and Two Binary Solvent Systems.

- Lee, C., et al. (2013). Separation and purification of this compound present in the fraction of light cycle oil by crystallization operation.

- Choi, K., et al. (2010). Method for obtaining this compound using isomerization and crystallization processes. U.S.

- Miale, J. N. (1971). Crystallization and purification of 2,6-dmn. U.S.

- Kim, K. J., & Cheon, Y. H. (2004). Solubility and Density of this compound in C1−C7 1-Alkanols.

- Acree, Jr., W. E. (Ed.). (1995). IUPAC-NIST Solubility Data Series. 61. Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents.

- Kim, J., et al. (2013). Separation of this compound in Dimethylnaphthalene Isomers Mixture by Crystallization Operation.

- May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water. Analytical Chemistry, 50(7), 997-1000. [Link]

- Grevstad, P. E., et al. (1995). Crystallization of this compound.

- May, W. E., Wasik, S. P., & Freeman, D. H. (1978). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry. [Link]

- Kim, K. J., & Cheon, Y. H. (2004). Solubility and Density of this compound in C1-C7 1-Alkanols.

- Guseva, A. N., & Parnov, Ye. I. (1964).

- Choi, T. L., et al. (1971). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K.

- Lee, J., et al. (2019).

- Coutinho, J. A. P. (1999). Predictive Local Composition Models: NRTL and UNIQUAC and their Application to Model Solid-Liquid Equilibrium of n-alkanes.

- Mair, B. J., & Forziati, A. F. (1944). Analytical determination of aromatic hydrocarbons by adsorption. Journal of Research of the National Bureau of Standards, 32(4), 165-183. [Link]

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

- Wikipedia. (n.d.). This compound. [Link]

- NIST/TRC. (2012). This compound -- Critically Evaluated Thermophysical Property Data.

- Coutinho, J. A. P. (1999). Predictive local composition models: NRTL and UNIQUAC and their application to model solid–liquid equilibrium of n-alkanes. Fluid Phase Equilibria, 158-160, 447-457. [Link]

- ResearchGate. (n.d.). UNIQUAC and NRTL models binary interaction parameters. [Link]

- G.N. P. G, et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

- Venkatarathnam, G. & Raman, S. (2018). Multicomponent phase behavior predictions using QSPR-generalized NRTL and UNIQUAC models.

- Abbasi, H. & Ahlström, C. (2017). Prediction of the solubility of medium-sized pharmaceutical compounds using a temperature-dependent NRTL-SAC model. DiVA portal. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US7795489B2 - Method for obtaining this compound using isomerization and crystallization processes - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

2,6-Dimethylnaphthalene synthesis from toluene and pentenes

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylnaphthalene from Toluene and Pentenes

Abstract

This compound (2,6-DMN) is a critical chemical intermediate, primarily serving as the monomer precursor for the high-performance polymer, Polyethylene Naphthalate (PEN).[1][2][3] PEN exhibits superior thermal, mechanical, and barrier properties compared to conventional polyesters like PET, making it highly desirable for applications in films, fibers, and advanced packaging.[1][2] However, the widespread adoption of PEN has been historically constrained by the complex and costly production of high-purity 2,6-DMN.[3][4][5] Traditional methods, such as separation from petroleum fractions or multi-step syntheses from feedstocks like o-xylene and butadiene, often lack economic efficiency for large-scale production.[1][2][5] This guide presents a comprehensive overview of a more economically viable and innovative pathway: the synthesis of 2,6-DMN from inexpensive and readily available feedstocks, toluene and pentenes. We will delve into the core three-stage process—alkylation, dehydrocyclization, and a novel hydroisomerization-dehydrogenation sequence—providing detailed mechanistic insights, step-by-step experimental protocols, and an analysis of the process challenges, grounded in authoritative scientific literature.

Introduction: The Quest for an Economical 2,6-DMN Source

The industrial value of 2,6-DMN is intrinsically linked to the performance of PEN. The naphthalene dicarboxylic acid (NDA) derived from 2,6-DMN imparts a rigidity and planarity to the polymer backbone that is absent in terephthalic acid-based polyesters. This structural difference translates directly to enhanced strength, thermal stability, and gas barrier properties.[1] The primary obstacle to PEN's market expansion remains the synthesis of its monomer precursor.[3]

The challenge lies in selectively producing the 2,6-isomer out of ten possible dimethylnaphthalene isomers.[1] These isomers possess very similar boiling points, making separation by distillation exceptionally difficult and energy-intensive.[6][7] Furthermore, many synthesis routes yield a complex mixture of these isomers, necessitating costly and intricate purification steps involving selective crystallization and adsorption.[2][6]

The pathway utilizing toluene and pentenes represents a significant technological advancement by leveraging low-cost feedstocks and a sophisticated catalytic strategy to maximize the yield of the desired 2,6-DMN isomer.[1][8] This guide will dissect this process, providing the technical depth required for its evaluation and implementation in a research or industrial setting.

The Core Synthesis Pathway: From Simple Aromatics to 2,6-DMN

The synthesis of 2,6-DMN from toluene and pentenes is elegantly structured as a three-stage catalytic process. Each stage is designed to progressively build the target molecular framework while managing the complex isomer chemistry involved.

Figure 1: Overall workflow for the synthesis of 2,6-DMN from toluene and pentenes.

Stage 1: Alkylation of Toluene with Pentenes

The foundational step involves the Friedel-Crafts alkylation of toluene with a pentene feedstock to produce a mixture of pentyltoluene (PT) isomers.

-

Causality of Experimental Choices:

-

Feedstocks: Toluene and mixed pentenes are chosen for their low cost and high availability as bulk chemicals from refinery streams.[1] While various pentene isomers can be used, their structure influences the resulting PT isomer distribution, which can have downstream effects.

-

Catalyst: A moderately acidic catalyst is required to facilitate the alkylation. Zeolite Y is an exemplary choice as it is a relatively inexpensive and robust acid catalyst that effectively promotes the reaction while minimizing unwanted side reactions like cracking or excessive polymerization of the olefin.[1] Its large pore structure can accommodate the bulky reactants and products.

-

-

Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pentene is protonated by a Brønsted acid site on the zeolite, forming a secondary carbocation (pentyl cation). This electrophile then attacks the electron-rich toluene ring. The methyl group of toluene is an ortho-, para-director, leading primarily to the formation of o-pentyltoluene and p-pentyltoluene.

-

Catalyst Preparation: Use a commercial acid catalyst such as Zeolite Y. Ensure the catalyst is properly dried/calcined before use to remove adsorbed water, which can inhibit activity.

-

Reactor Setup: Charge a fixed-bed continuous flow reactor with the Zeolite Y catalyst.

-

Reaction Conditions:

-

Introduce a co-feed of toluene and mixed pentenes into the reactor. A molar excess of toluene is typically used to suppress olefin oligomerization.

-

Maintain the reactor temperature in the range of 100-200 °C.

-

Set the reactor pressure to ensure the reactants remain in the liquid phase (e.g., 10-30 atm).

-

Adjust the Weight Hourly Space Velocity (WHSV) to achieve high conversion of pentenes.

-

-

Product Collection: The reactor effluent, containing pentyltoluenes, unreacted toluene, and minor byproducts, is collected for the subsequent dehydrocyclization step. Unreacted toluene can be separated via distillation and recycled.

Stage 2: Dehydrocyclization of Pentyltoluenes

In this stage, the pentyltoluene isomers are converted into a mixture of dimethylnaphthalenes through a combination of cyclization and dehydrogenation reactions.

-

Causality of Experimental Choices:

-

Catalyst: This transformation requires a catalyst with dual functionality: an acidic function for cyclization and a metallic function for dehydrogenation. Conventional reforming catalysts, such as Platinum-Rhenium supported on Alumina (Pt/Re/Al2O3), are well-suited for this purpose.[1] The platinum provides the dehydrogenation/hydrogenation activity, while the acidic support facilitates the intramolecular cyclization of the pentyl chain onto the aromatic ring.

-

-

Reaction Mechanism: The process involves the dehydrogenation of the pentyl chain to form a pentenyltoluene intermediate. The acidic sites on the catalyst then promote the intramolecular electrophilic attack of the double bond onto the aromatic ring, forming a dimethyltetralin intermediate. Subsequent dehydrogenation of the tetralin ring system yields the aromatic dimethylnaphthalene product.

-

Expected Isomer Distribution: This stage does not yield 2,6-DMN selectively. Instead, it produces a complex mixture of DMN isomers, primarily those belonging to the 2,6- and 2,7-triads.[1] The distribution is governed by the thermodynamics of the cyclization of the various pentyltoluene isomers.

| DMN Isomer | Approximate Ratio[1] |

| 2,7-DMN | 2 |

| 1,7-DMN | 2 |

| 2,6-DMN | 2 |

| 1,6-DMN | 2 |

| 1,5-DMN | 1 |

| Table 1: Typical DMN Isomer Distribution from Pentyltoluene Dehydrocyclization. |

Stage 3: Maximizing 2,6-DMN via Hydroisomerization-Dehydrogenation

This final, innovative stage is the key to overcoming the challenge of isomer control and maximizing the yield of 2,6-DMN.[1][8] It exploits the unique chemical behavior of DMN isomer groups, known as triads.

-

The Concept of DMN Triads: The ten DMN isomers can be grouped into four "triads" based on their ability to interconvert via methyl group migration under acidic conditions.[1]

-

2,6-Triad: 2,6-DMN, 1,6-DMN, 1,5-DMN

-

2,7-Triad: 2,7-DMN, 1,7-DMN, 1,8-DMN

-

1,4-Triad: 1,4-DMN, 1,3-DMN, 2,3-DMN

-

1,2-Triad: 1,2-DMN alone Importantly, isomers within a triad can be readily isomerized into one another, but isomerization between triads is significantly more difficult.[1][9] The dehydrocyclization step conveniently produces isomers primarily from the 2,6- and 2,7-triads.

-

-

The Hydroisomerization-Dehydrogenation Sequence: The goal is to convert the undesired 2,7-triad isomers into the desired 2,6-triad. This is achieved by:

-

Hydrogenation: The DMN mixture is first passed over a bifunctional catalyst in a hydrogen-rich environment. At least one of the aromatic rings is saturated, forming dimethyltetralins (DMTs).

-

Isomerization: The acidity of the catalyst then facilitates the isomerization of the DMTs. This saturation step lowers the energy barrier for inter-triad isomerization, allowing the 2,7-DMTs to convert to the more thermodynamically stable 2,6-DMTs.

-

Dehydrogenation: The isomerized DMT mixture is then dehydrogenated, converting the DMTs back into DMNs, but now with an enriched concentration of the 2,6-triad isomers, particularly 2,6-DMN.[1]

-

Figure 2: The hydroisomerization-dehydrogenation sequence for enriching 2,6-DMN.

-

Causality of Catalyst Choice: This sequence requires a bifunctional catalyst containing both a hydrogenation/dehydrogenation metal function (e.g., highly dispersed Platinum or Palladium) and an acidic function (e.g., a shape-selective zeolite like beta zeolite or ZSM-5).[1] The choice of zeolite can influence the final isomer distribution through shape-selectivity, where the pore structure favors the formation and diffusion of the more linear 2,6-DMN isomer over bulkier isomers.

-

Catalyst: A bifunctional catalyst such as Pd on beta zeolite (Pd/beta) is used for the hydroisomerization, and a dehydrogenation catalyst like Pt on Na-ZSM-5 can be used in a subsequent step or in a dual-bed configuration.[1]

-

Reactor Setup: A fixed-bed reactor is charged with the catalyst(s).

-

Hydroisomerization Conditions:

-

The DMN isomer mixture from Stage 2 is fed into the reactor along with a stream of hydrogen.

-

Temperature is maintained in a range that favors hydrogenation and isomerization without promoting cracking (e.g., 200-350 °C).

-

High hydrogen pressure is applied to drive the hydrogenation equilibrium.

-

-

Dehydrogenation Conditions:

-

The effluent from the hydroisomerization step is passed over the dehydrogenation catalyst.

-

This stage is typically run at a higher temperature and lower pressure to favor the endothermic dehydrogenation reaction and shift the equilibrium towards the aromatic DMN products.

-

-

Recycle Loop: The final product stream is enriched in 2,6-DMN. Unconverted isomers (primarily from the 2,7-triad) can be separated and recycled back to the hydroisomerization reactor to further boost the overall yield of 2,6-DMN.[1]

Process Challenges and Optimization

While promising, the toluene-pentene route is not without its technical hurdles, which require careful management and optimization.

-

Isomer Separation and Purification: Even after the enrichment stage, the final product is a mixture that requires purification to achieve polymer-grade 2,6-DMN (>99% purity). The primary challenge is separating 2,6-DMN from the very closely boiling 2,7-DMN. This is typically accomplished via multi-stage melt crystallization, which takes advantage of the difference in melting points between the isomers.[6][10] Adsorptive separation using specific zeolites (e.g., K-Y zeolite) that selectively adsorb one isomer over the other is another viable technique.[6][11]

-

Catalyst Deactivation: In all three catalytic stages, deactivation due to coke formation is a significant concern. The high temperatures and acidic nature of the catalysts can lead to the polymerization of reactants and intermediates into heavy hydrocarbon deposits that block active sites and pores. Catalyst stability can be enhanced by:

-

Optimizing process conditions (e.g., temperature, pressure, H2/hydrocarbon ratio) to minimize coke-forming reactions.

-

Employing catalysts with hierarchical pore structures to improve mass transport and reduce diffusion limitations.

-

Implementing periodic catalyst regeneration cycles, which typically involve a controlled burn-off of the coke in the presence of air.

-

-

Process Parameter Optimization: The overall yield and selectivity of the process are highly dependent on the interplay of temperature, pressure, and space velocity in each stage. For instance, in the dehydrocyclization step, excessively high temperatures can lead to unwanted cracking and fragmentation, while low temperatures result in poor conversion. A thorough understanding of the reaction kinetics and thermodynamics is essential for optimizing these parameters to maximize 2,6-DMN production while minimizing byproduct formation and energy consumption.

Conclusion and Future Outlook

The synthesis of this compound from toluene and pentenes represents a significant advancement in the pursuit of high-performance polymers. By starting with inexpensive feedstocks and employing a sophisticated three-stage catalytic process, this route offers a more economically attractive alternative to traditional production methods. The key innovation lies in the hydroisomerization-dehydrogenation sequence, which ingeniously manipulates the equilibrium between DMN isomer triads to selectively enrich the desired 2,6-DMN product.

Future research and development will likely focus on enhancing the efficiency and stability of the catalytic systems. The design of novel bifunctional catalysts with optimized acidity, metal dispersion, and shape-selective properties could further improve the selectivity towards 2,6-DMN, potentially reducing the burden on downstream purification steps. Additionally, process intensification strategies, such as combining multiple reaction steps into a single reactor, could lead to further reductions in capital and operating costs. As the demand for advanced materials like PEN continues to grow, robust and efficient synthesis routes such as the one detailed in this guide will be paramount to enabling their widespread commercialization.

References

- Chen, C. Y., Santilli, D. S., Schinski, W. L., O'Rear, D. J., & Harris, T. V. (n.d.). Synthesis of this compound from Pentenes and Toluene. ChevronTexaco Energy Research and Technology Co. URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-ad1ca968-230a-31c3-8a3b-a19398f6834d

- Chen, C. Y., & Santilli, D. S. (2000). Synthesis of this compound from pentenes and toluene. Request PDF. URL: https://www.researchgate.

- Park, K. C., & Ihm, S. K. (2000). Highly efficient two-step selective synthesis of this compound. ResearchGate. URL: https://www.researchgate.net/publication/251648714_Highly_efficient_two-step_selective_synthesis_of_26-dimethylnaphthalene

- O'Rear, D. J., & Chen, C. Y. (1999). Method for producing 2,6-dmn from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization. Google Patents. URL: https://patents.google.

- Yilmaz, A., & Uysal, M. (2020). Selective synthesis of 2,6-triad dimethylnaphthalene isomers by disproportionation of 2-methylnaphthalene over mesoporous MCM-41. ResearchGate. URL: https://www.researchgate.net/publication/343209865_Selective_synthesis_of_26-triad_dimethylnaphthalene_isomers_by_disproportionation_of_2-methylnaphthalene_over_mesoporous_MCM-41

- Li, X., et al. (2021). Highly selective synthesis of this compound over alkaline treated ZSM-12 zeolite. ResearchGate. URL: https://www.researchgate.

- O'Rear, D. J., & Chen, C. Y. (2000). Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization. Google Patents. URL: https://patents.google.

- Krause, A. O. I., et al. (2010). Catalytic studies toward synthesis of this compound from 1-(p-Tolyl)-2-methylbutane. VTT's Research Information Portal. URL: https://cris.vtt.

- Wang, J., et al. (2021). Improved Transalkylation of C10 Aromatics with 2-Methylnaphthalene for this compound Synthesis over Pd-Modified Zeolites with Different Framework Structures. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.iecr.1c01590

- Wang, Z., et al. (2022). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324675/

- Wikipedia. (n.d.). This compound. URL: https://en.wikipedia.org/wiki/2,6-Dimethylnaphthalene

- Wang, H., et al. (2012). Preparation methods of 2,6-dimethyl naphthalene. ResearchGate. URL: https://www.researchgate.net/publication/287319522_Preparation_methods_of_2_6-dimethyl_naphthalene

- Lee, K. Y., et al. (2003). Regioselective Synthesis of 2,6-Dimethyltetralin: Key Precursor to this compound. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/op034052e

- Wang, C., et al. (2019). p-Xylene selectivity enhancement in methanol toluene alkylation by separation of catalysis function and shape-selective function. Request PDF. URL: https://www.researchgate.net/publication/330545229_p-Xylene_selectivity_enhancement_in_methanol_toluene_alkylation_by_separation_of_catalysis_function_and_shape-selective_function

- Nielsen, M. B., et al. (2012). A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344933/

- Schmerling, L. (1947). Isomerization Accompanying Alkylation. III. The Alkylation of Benzene with Neopentyl Chloride and Neopentyl Alcohol. ResearchGate. URL: https://www.researchgate.net/publication/288487779_Isomerization_Accompanying_Alkylation_III_The_Alkylation_of_Benzene_with_Neopentyl_Chloride_and_Neopentyl_Alcohol

- Imuta, J., et al. (1991). Process for production of this compound. Google Patents. URL: https://patents.google.

- Li, Y., et al. (2019). Design of highly stable metal/ZSM-5 catalysts for the shape-selective alkylation of toluene with methanol to para-xylene. Inorganic Chemistry Frontiers (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2019/qi/c9qi00539h

- Hommeltoft, S. I. (2018). Alkylation of refinery pentenes with isobutane. Google Patents. URL: https://patents.google.

- Hincapie, D. C. P., et al. (2019). Xylene isomerization side reactions over Beta zeolite: Disproportionation and transalkylation of C8 aromatics and toluene. Request PDF. URL: https://www.researchgate.

- Wang, Z., et al. (2023). Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution. MDPI. URL: https://www.mdpi.com/2073-4344/13/9/1311

- HSC Chemistry. (2020). Lesson 9: Special Alkylation in Toluene (m-Xylene) | Topic - Toluene | Organic Chemistry. YouTube. URL: https://www.youtube.

- Santacesaria, E., & Morbidelli, M. (n.d.). Xilenes isomers separation by absorption in K-Y zeolites. Eurochem Engineering. URL: https://www.eurochem.it/xylenes.html

- Notari, B., & De Malde, M. (1970). Preparation of benzene from toluene. Google Patents. URL: https://patents.google.

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. WO1999033770A1 - Method for producing 2,6-dmn from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization - Google Patents [patents.google.com]

- 7. US6057487A - Method for producing 2,6-DMN from mixed dimethylnaphthalenes by crystallization, adsorption and isomerization - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A new donor for charge-transfer systems: synthesis and properties of 2,4,7,9-tetramethyl-1,6-dithiapyrene (TMDTP) and structure of (TMDTP)3(PF6)2·2THF and TMDTP–TCNQ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurochemengineering.com [eurochemengineering.com]

An In-depth Technical Guide to the Discovery and History of 2,6-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2,6-dimethylnaphthalene (2,6-DMN), a polycyclic aromatic hydrocarbon of significant industrial and research interest. From its early identification in coal tar to its pivotal role as a monomer for high-performance polymers and its emerging potential in medicinal chemistry, this document traces the scientific and technological evolution of this versatile molecule. Detailed experimental protocols for key synthesis and purification methodologies are presented, alongside comparative data to inform experimental design and process optimization. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in materials science and organic synthesis.

Introduction to this compound: A Molecule of Strategic Importance

This compound (2,6-DMN) is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core substituted with two methyl groups at the 2 and 6 positions.[1] It is one of ten structural isomers of dimethylnaphthalene, each exhibiting distinct physical and chemical properties.[1] While found in small quantities in natural sources like crude oil and coal tar, its true value lies in its application as a key precursor to advanced materials.[1]

The primary driver for the industrial interest in 2,6-DMN is its role as the monomer for the synthesis of 2,6-naphthalenedicarboxylic acid, which is subsequently used to produce polyethylene naphthalate (PEN).[1] PEN is a high-performance polyester with superior thermal stability, mechanical strength, and barrier properties compared to the more common polyethylene terephthalate (PET).[1] These enhanced characteristics make PEN a desirable material for a range of applications, including high-performance films, fibers, and advanced packaging.[1]

Beyond its significance in polymer chemistry, the rigid, aromatic scaffold of 2,6-DMN has also attracted attention in the field of medicinal chemistry, where the naphthalene moiety is a common feature in a variety of therapeutic agents.[2]

This guide will delve into the historical context of 2,6-DMN's discovery, explore the evolution of its synthesis from early laboratory methods to sophisticated industrial processes, detail the critical techniques for its separation and purification, and discuss its current and potential future applications.

Historical Perspective: From Obscurity to Industrial Prominence

The history of this compound is intrinsically linked to the broader study of polycyclic aromatic hydrocarbons, which began with the investigation of coal tar in the 19th and early 20th centuries. While naphthalene itself was discovered in 1819, the specific isolation and characterization of its many alkylated derivatives, including the dimethylnaphthalenes, was a more gradual process.

Early research into the composition of coal tar and petroleum fractions revealed the presence of a complex mixture of aromatic compounds. However, the separation of the ten dimethylnaphthalene isomers, which possess very similar boiling points, posed a significant analytical challenge for the techniques available at the time.

One of the earliest documented syntheses of a dimethylnaphthalene was not of the 2,6-isomer but of 1,8-dimethylnaphthalene, reported by Vesely and Stursa in 1931.[3] The unambiguous synthesis of this compound was a more complex undertaking. The Haworth synthesis, a general method for the synthesis of polycyclic aromatic hydrocarbons developed by Sir Norman Haworth, provided a rational pathway to specifically substituted naphthalenes. This multi-step process, typically starting from benzene or a substituted benzene, involves a Friedel-Crafts acylation, a Clemmensen reduction, a cyclization, and a final aromatization to yield the desired naphthalene derivative. While the Haworth synthesis is a powerful tool for structural confirmation and the preparation of specific isomers on a laboratory scale, it is not economically viable for large-scale industrial production.

The impetus for the development of efficient and scalable synthesis routes for 2,6-DMN came with the recognition of the exceptional properties of polyethylene naphthalate (PEN) in the mid-20th century. This demand spurred significant research and innovation in the petrochemical industry, leading to the development of the industrial processes that are in use today.

The Evolution of Synthesis Methodologies

The journey to produce high-purity 2,6-DMN on an industrial scale has been marked by the development of several distinct synthetic strategies, each with its own set of advantages and challenges.

Early Industrial Production: The Alkenylation Process

One of the first commercially viable routes to 2,6-DMN is the "alkenylation process".[1] This multi-step synthesis begins with the reaction of o-xylene and butadiene in the presence of a sodium-potassium alloy.[1] The resulting 5-(o-tolyl)pent-2-ene is then cyclized to form 1,5-dimethyltetralin, which is subsequently dehydrogenated to yield 1,5-dimethylnaphthalene.[1] The final and most critical step is the isomerization of 1,5-dimethylnaphthalene to the desired this compound.[1] This isomerization is typically carried out over an acidic catalyst and results in a mixture of dimethylnaphthalene isomers, necessitating a subsequent, challenging separation process.[1]

Experimental Protocol: Alkenylation Process for this compound Synthesis

Step 1: Alkenylation of o-Xylene with Butadiene

-

In a reaction vessel equipped with a stirrer, temperature control, and an inert atmosphere (e.g., nitrogen), a sodium-potassium alloy is dispersed in a suitable solvent.

-

o-Xylene is added to the reaction vessel.

-

Butadiene is then introduced into the mixture at a controlled rate, maintaining the reaction temperature within a specified range.

-

The reaction is allowed to proceed until the desired conversion of o-xylene is achieved.

-

The reaction mixture is then quenched, and the organic phase containing 5-(o-tolyl)pent-2-ene is separated.

Step 2: Cyclization to 1,5-Dimethyltetralin

-

The 5-(o-tolyl)pent-2-ene from the previous step is subjected to a cyclization reaction, typically in the presence of an acidic catalyst.

-

The reaction is carried out at an elevated temperature to promote the intramolecular cyclization.

-

Upon completion, the reaction mixture is worked up to isolate the 1,5-dimethyltetralin.

Step 3: Dehydrogenation to 1,5-Dimethylnaphthalene

-

The 1,5-dimethyltetralin is dehydrogenated to 1,5-dimethylnaphthalene using a suitable dehydrogenation catalyst (e.g., a supported noble metal catalyst).

-

The reaction is typically carried out in the gas phase at high temperatures.

-

The product stream is cooled, and the 1,5-dimethylnaphthalene is condensed and collected.

Step 4: Isomerization to this compound

-

The 1,5-dimethylnaphthalene is passed over a bed of an acidic catalyst (e.g., a zeolite) at an elevated temperature.

-

The isomerization reaction results in a mixture of dimethylnaphthalene isomers, with an enrichment of the thermodynamically more stable 2,6-isomer.

-

The product mixture is then subjected to separation and purification processes to isolate the high-purity this compound.

Caption: The Alkenylation Process for 2,6-DMN Synthesis.

Shape-Selective Alkylation over Zeolites

A more direct and elegant approach to the synthesis of 2,6-DMN involves the shape-selective alkylation of naphthalene or 2-methylnaphthalene with a methylating agent, typically methanol, over a zeolite catalyst.[4][5] Zeolites are crystalline aluminosilicates with a well-defined microporous structure. The dimensions of these pores can be tailored to selectively allow the formation of certain isomers while sterically hindering the formation of others.

In the case of 2,6-DMN synthesis, zeolites with appropriate pore sizes and acidity can favor the methylation of the naphthalene ring at the 2- and 6-positions, leading to a product mixture enriched in the desired isomer. This approach offers the potential for a more direct and atom-economical synthesis compared to the multi-step alkenylation process. However, the development of highly selective and stable zeolite catalysts remains an active area of research.

Experimental Protocol: Shape-Selective Alkylation of Naphthalene with Methanol

-

Catalyst Preparation: A suitable zeolite catalyst (e.g., ZSM-5, ZSM-12, or a modified zeolite) is prepared and activated. Activation typically involves calcination at a high temperature to remove any adsorbed water or organic templates.

-

Reaction Setup: The reaction is carried out in a fixed-bed flow reactor. The activated zeolite catalyst is packed into the reactor.

-

Reaction Conditions: A feed stream consisting of naphthalene, methanol, and an inert carrier gas (e.g., nitrogen) is passed through the catalyst bed at a controlled temperature and pressure. The reaction temperature is a critical parameter and is typically in the range of 300-500 °C.

-

Product Collection and Analysis: The product stream exiting the reactor is cooled to condense the liquid products. The product mixture is then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of naphthalene and the selectivity to this compound and other isomers.

Caption: Shape-Selective Alkylation over a Zeolite Catalyst.

Regioselective Synthesis Strategies

To overcome the challenge of isomer separation, researchers have developed regioselective synthesis routes that produce 2,6-DMN as the sole or major product, thus eliminating the need for complex purification steps. One such elegant strategy involves a two-step process starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol.[4] The key steps are a ligand-free Heck reaction followed by an acid-catalyzed cyclization and in situ oxidation.[4] This approach provides a high overall yield of 2,6-DMN with excellent regioselectivity.[4]

Experimental Protocol: Regioselective Synthesis of this compound

Step 1: Ligand-Free Heck Reaction

-

In a reaction vessel, 4-bromotoluene, 3-methyl-3-buten-1-ol, a palladium catalyst, and a suitable base are combined in a solvent.

-

The reaction mixture is heated to a specific temperature and stirred for a period of time to effect the Heck coupling.

-

Upon completion, the reaction mixture is worked up to isolate the intermediate γ-(p-tolyl)-substituted aldehyde.

Step 2: Acid-Catalyzed Cyclization and In Situ Oxidation

-

The aldehyde from the previous step is dissolved in a suitable solvent and treated with a strong acid.

-

The reaction mixture is heated to promote the intramolecular cyclization and subsequent in situ oxidation to form this compound.

-

The final product is then isolated and purified.

Table 1: Comparison of this compound Synthesis Methodologies

| Synthesis Method | Key Reactants | Catalyst | Key Steps | Advantages | Disadvantages |

| Alkenylation Process | o-Xylene, Butadiene | Na/K alloy, Acid catalyst | Alkenylation, Cyclization, Dehydrogenation, Isomerization | Established industrial process | Multi-step, produces isomer mixture, challenging separation |

| Shape-Selective Alkylation | Naphthalene, Methanol | Zeolite (e.g., ZSM-5) | Direct alkylation | More direct route, potentially higher atom economy | Catalyst development is crucial, still produces some isomers |

| Regioselective Synthesis | 4-Bromotoluene, 3-Methyl-3-buten-1-ol | Palladium catalyst, Acid | Heck reaction, Cyclization, Oxidation | High regioselectivity, minimizes isomer separation | May be less economically viable for large-scale production |

The Critical Step: Separation and Purification of this compound

Due to the formation of multiple isomers in many of the synthesis routes, the separation and purification of 2,6-DMN is a critical and often challenging step in its production. The ten isomers of dimethylnaphthalene have very similar boiling points, making conventional distillation an ineffective method for their separation.[6] Therefore, more sophisticated techniques that exploit other differences in their physical properties are required.

Crystallization

Crystallization is a widely used technique for the purification of 2,6-DMN, taking advantage of the differences in melting points and solubilities among the isomers.[6] 2,6-DMN has a relatively high melting point compared to its other isomers, which facilitates its separation by crystallization. Both melt crystallization and solvent-based crystallization methods are employed.[6] However, the presence of eutectic mixtures, particularly between 2,6-DMN and 2,7-DMN, can limit the achievable purity and yield.[6]

Experimental Protocol: Solvent Crystallization of this compound

-

Dissolution: A mixture of dimethylnaphthalene isomers rich in 2,6-DMN is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol and acetone) at an elevated temperature to ensure complete dissolution.[7]

-

Cooling: The solution is then slowly cooled to a predetermined temperature to induce the crystallization of the less soluble 2,6-DMN. The cooling rate is a critical parameter to control crystal size and purity.

-

Filtration: The crystallized 2,6-DMN is separated from the mother liquor, which contains the more soluble isomers, by filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried under vacuum to yield the purified this compound.

Adsorption

Adsorption is another powerful technique for separating dimethylnaphthalene isomers. This method utilizes porous materials, such as zeolites, that can selectively adsorb certain isomers based on their molecular shape and size.[6] By passing a solution of the isomer mixture through a column packed with a suitable adsorbent, the desired 2,6-DMN can be either selectively adsorbed or allowed to pass through while other isomers are retained, depending on the adsorbent used.

Experimental Protocol: Adsorptive Separation of this compound

-

Adsorbent Preparation: A suitable adsorbent, such as a specific type of zeolite, is packed into a chromatography column and activated, typically by heating under vacuum to remove any adsorbed moisture.

-

Sample Loading: A solution of the dimethylnaphthalene isomer mixture in a non-polar solvent is loaded onto the column.

-

Elution: The column is then eluted with a suitable solvent or a gradient of solvents to separate the isomers based on their differential adsorption affinities.

-

Fraction Collection and Analysis: Fractions are collected from the column outlet and analyzed by GC or GC-MS to identify the fractions containing the purified this compound.

Caption: Workflow for the Separation of 2,6-DMN.

Applications of this compound: From High-Performance Polymers to Potential Therapeutics

The unique structural and chemical properties of this compound have led to its application in several key areas, most notably in the production of advanced polymers and as a scaffold in medicinal chemistry.

A Cornerstone of High-Performance Polymers: Polyethylene Naphthalate (PEN)

The most significant application of 2,6-DMN is as the starting material for the production of polyethylene naphthalate (PEN).[1] The synthesis of PEN involves the oxidation of 2,6-DMN to 2,6-naphthalenedicarboxylic acid, which is then esterified and polycondensed with ethylene glycol.[1]

The resulting PEN polymer exhibits a number of superior properties compared to PET, including:

-

Higher Thermal Stability: PEN has a higher glass transition temperature and melting point than PET, allowing it to be used in applications requiring higher service temperatures.

-

Enhanced Mechanical Strength: The rigid naphthalene unit in the polymer backbone imparts greater stiffness and tensile strength to PEN.

-

Improved Barrier Properties: PEN has lower permeability to gases like oxygen and carbon dioxide, making it an excellent material for packaging oxygen-sensitive products.

These properties have led to the use of PEN in a variety of demanding applications, such as high-performance films for electronic displays, advanced fibers for industrial applications, and bottles for beverages that are sensitive to oxidation.

A Scaffold of Interest in Medicinal Chemistry and Drug Development